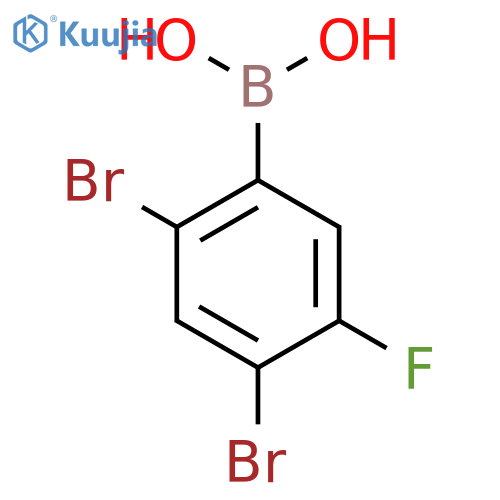

Cas no 2121511-89-3 (2,4-Dibromo-5-fluorophenylboronic acid)

2121511-89-3 structure

商品名:2,4-Dibromo-5-fluorophenylboronic acid

CAS番号:2121511-89-3

MF:C6H4BBr2FO2

メガワット:297.712163925171

MDL:MFCD28784938

CID:5078905

2,4-Dibromo-5-fluorophenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 2,4-Dibromo-5-fluorophenylboronic acid

- (2,4-Dibromo-5-fluorophenyl)boronic acid

- Boronic acid, B-(2,4-dibromo-5-fluorophenyl)-

-

- MDL: MFCD28784938

- インチ: 1S/C6H4BBr2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H

- InChIKey: ODEDYKQPEFYELP-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(=CC=1B(O)O)F)Br

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 161

- トポロジー分子極性表面積: 40.5

2,4-Dibromo-5-fluorophenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D625030-100mg |

2,4-Dibromo-5-fluorophenylboronic Acid |

2121511-89-3 | 100mg |

$ 160.00 | 2022-06-05 | ||

| abcr | AB517326-1 g |

2,4-Dibromo-5-fluorophenylboronic acid |

2121511-89-3 | 1g |

€562.00 | 2023-04-17 | ||

| Advanced ChemBlocks | N26036-1G |

2,4-Dibromo-5-fluorophenylboronic acid |

2121511-89-3 | 95% | 1G |

$435 | 2023-09-15 | |

| Aaron | AR01K9S1-1g |

2,4-Dibromo-5-fluorophenylboronic acid |

2121511-89-3 | 95% | 1g |

$666.00 | 2025-02-12 | |

| abcr | AB517326-500mg |

2,4-Dibromo-5-fluorophenylboronic acid |

2121511-89-3 | 500mg |

€415.70 | 2023-09-02 | ||

| Advanced ChemBlocks | N26036-250MG |

2,4-Dibromo-5-fluorophenylboronic acid |

2121511-89-3 | 95% | 250MG |

$170 | 2023-09-15 | |

| abcr | AB517326-1g |

2,4-Dibromo-5-fluorophenylboronic acid; . |

2121511-89-3 | 1g |

€611.20 | 2025-03-19 | ||

| Aaron | AR01K9S1-500mg |

2,4-Dibromo-5-fluorophenylboronic acid |

2121511-89-3 | 95% | 500mg |

$500.00 | 2025-02-12 | |

| abcr | AB517326-500 mg |

2,4-Dibromo-5-fluorophenylboronic acid |

2121511-89-3 | 500MG |

€415.70 | 2023-04-17 | ||

| TRC | D625030-50mg |

2,4-Dibromo-5-fluorophenylboronic Acid |

2121511-89-3 | 50mg |

$ 115.00 | 2022-06-05 |

2,4-Dibromo-5-fluorophenylboronic acid 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

2121511-89-3 (2,4-Dibromo-5-fluorophenylboronic acid) 関連製品

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2121511-89-3)2,4-Dibromo-5-fluorophenylboronic acid

清らかである:99%

はかる:1g

価格 ($):582.0